6-(Methylsulfinyl)nicotinaldehyde

Description

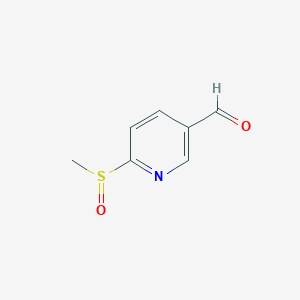

6-(Methylsulfinyl)nicotinaldehyde is a nicotinic acid derivative featuring a methylsulfinyl (-SOCH₃) substituent at the 6-position of the pyridine ring and an aldehyde functional group at the 3-position.

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

6-methylsulfinylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H7NO2S/c1-11(10)7-3-2-6(5-9)4-8-7/h2-5H,1H3 |

InChI Key |

GDNRMHPEQAOTCQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfinyl)nicotinaldehyde typically involves the introduction of a methylsulfinyl group to the nicotinaldehyde structure. One common method is the oxidation of 6-(methylthio)nicotinaldehyde using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfinyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The methylsulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 6-(Methylsulfonyl)nicotinaldehyde.

Reduction: 6-(Methylsulfinyl)nicotinalcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methylsulfinyl)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylsulfinyl)nicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by influencing the activity of enzymes involved in redox reactions. It may also affect signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 6-(Methylsulfinyl)nicotinaldehyde with its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Melting Point (°C) | CAS Number |

|---|---|---|---|---|---|

| This compound | C₇H₇NO₂S | 185.20* | 6-(Methylsulfinyl) | Not reported | Not available |

| 6-(2-Furyl)nicotinaldehyde | C₁₀H₇NO₂ | 173.16 | 6-(2-Furyl) | 43–48 | 886851-42-9 |

| 6-(3-Fluorophenyl)nicotinaldehyde | C₁₂H₈FNO | 201.20 | 6-(3-Fluorophenyl) | Not reported | 898795-81-8 |

| 6-(2-Bromophenyl)nicotinaldehyde | C₁₂H₈BrNO | 262.11 | 6-(2-Bromophenyl) | Not reported | 898404-58-5 |

| 6-(4-Bromophenyl)nicotinaldehyde | C₁₂H₈BrNO | 262.10 | 6-(4-Bromophenyl) | Not reported | 113744-39-1 |

| 6-(Difluoromethoxy)nicotinaldehyde | C₈H₅F₂NO₂ | 201.13* | 6-(Difluoromethoxy) | Not reported | 1211577-99-9 |

*Inferred values based on molecular structure.

Key Observations:

- Molecular Weight: Halogenated derivatives (e.g., bromophenyl) exhibit higher molecular weights due to bromine’s atomic mass. The sulfinyl group adds moderate mass compared to non-sulfur substituents .

- Melting Points : Only 6-(2-Furyl)nicotinaldehyde has a reported melting range (43–48°C), suggesting crystallinity influenced by the furyl group’s planar structure .

Reactivity and Functional Group Influence

- Aldehyde Reactivity : The electron-withdrawing nature of the sulfinyl group may increase the electrophilicity of the aldehyde, favoring nucleophilic addition reactions. In contrast, electron-donating groups (e.g., furyl) could stabilize the aldehyde via resonance .

- Metabolic Pathways : Nicotinaldehyde derivatives are metabolized by enzymes like aldehyde dehydrogenase (ALDH) to carboxylic acids . The sulfinyl group may alter substrate specificity or inhibit enzymatic conversion, impacting bioavailability.

- Stability : Sulfoxides (sulfinyl) are generally more stable than thioethers (e.g., 5-Methyl-6-methylsulfanyl-nicotinic acid in ) but less stable than sulfones. This intermediate oxidation state may influence storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.